molecular formula C16H10Cl2N2O4S B1192825 FH535-N

FH535-N

Cat. No. B1192825
M. Wt: 397.226
InChI Key: VZBUNQNZGCGVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FH535-N is a novel inhibitor of the wnt/β-catenin transcriptional activity, demonstrating significant increased rate of apoptosis in huh7 and plc/prf

Scientific Research Applications

Gene Interaction and Cancer Progression

FH535-N is intricately linked to the p53 gene, which plays a crucial role in cell-cycle control, tumor suppression, and apoptosis. Abnormalities in the p53 gene can lead to cell transformation and the development of neoplasms. Research suggests that alterations in the p53 gene are common in human cancers and constitute a critical step in tumor pathogenesis and progression. This highlights the potential of FH535-N in understanding and possibly manipulating p53-related pathways for cancer management and treatment (Chang, Syrjänen, & Syrjänen, 1995).

Role in Metabolism and Diabetes

Beyond its tumor suppressor role, p53, associated with FH535-N, also significantly influences metabolism, including the development of metabolic diseases like diabetes. Understanding the role of FH535-N in p53's metabolic pathways could provide insights into the complex relationship between metabolism, cancer, and other metabolic disorders. This knowledge could inform therapeutic strategies for combating metabolic diseases and potentially offer novel approaches in cancer treatment by targeting metabolic pathways (Kung & Murphy, 2016).

Interaction with Long Noncoding RNAs in Cancer

The role of FH535-N in the context of p53 extends to its interaction with long noncoding RNAs (lncRNAs). p53-associated lncRNAs can be crucial in gene regulation during cancer progression. Understanding the influence of FH535-N on the p53-lncRNA interaction may unravel new biomarkers for cancer diagnosis or even novel targets for disease therapy. This could pave the way for more personalized and targeted approaches in cancer treatment (Lin et al., 2019).

Therapeutic Targeting in Cancer

FH535-N could be instrumental in exploring therapeutic strategies targeting the p53-MDM2 interaction. As a key regulator of cell function, p53's interaction with MDM2 forms a negative feedback loop crucial for cell cycle arrest and apoptosis. Understanding the role of FH535-N in this interaction could assist in developing drugs that reactivate p53, offering potential pathways to induce cancer cell death and improve cancer therapeutics (Koo, Sharma, & Narayan, 2022).

properties

Product Name

FH535-N

Molecular Formula

C16H10Cl2N2O4S

Molecular Weight

397.226

IUPAC Name

2,5-Dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H10Cl2N2O4S/c17-10-5-6-13(18)16(9-10)25(23,24)19-14-7-8-15(20(21)22)12-4-2-1-3-11(12)14/h1-9,19H

InChI Key

VZBUNQNZGCGVOO-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Cl)=CC=C1Cl)(NC2=C3C=CC=CC3=C([N+]([O-])=O)C=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FH535-N;  FH535 N;  FH535N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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